![molecular formula C10H22N2O2S2 B2942758 tert-butyl N-[2-(3-aminopropyldisulfanyl)ethyl]carbamate CAS No. 485800-29-1](/img/structure/B2942758.png)
tert-butyl N-[2-(3-aminopropyldisulfanyl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a carbamate derivative, which means it contains a functional group derived from carbamic acid (NH2COOH). The “tert-butyl” part refers to a t-butyl group (C(CH3)3), which is a branched alkyl group. The “N-[2-(3-aminopropyldisulfanyl)ethyl]” part suggests the presence of an amino group (NH2) and a disulfide bond (S-S), which are attached to the carbamate group .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a carbamate group (O=C=O-NH), a t-butyl group (C(CH3)3), and a disulfide bond (S-S) attached to a propyl group (CH2-CH2-CH2) with an amino group (NH2) at one end .Chemical Reactions Analysis
Carbamates are known to undergo hydrolysis, especially under acidic conditions, to yield the corresponding amine and carbon dioxide . The disulfide bond can be reduced to give two thiol groups, or oxidized to give a disulfoxide.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to depend on the presence of the carbamate, t-butyl, and disulfide groups. For example, the carbamate group could allow for hydrogen bonding, affecting the compound’s solubility in water and other polar solvents .Applications De Recherche Scientifique
Metalation and Electrophilic Reactions
- Metalation Studies : Research on tert-butyl carbamate derivatives, like the one , shows their capacity for undergoing metalation, a reaction between nitrogen and silicon, followed by efficient interaction with various electrophiles. This process has implications in preparing α-functionalized α-amino silanes, contributing to advancements in organic chemistry (Sieburth, Somers, & O'hare, 1996).
Synthesis of Biologically Active Compounds
- Intermediate in Synthesis : Tert-butyl carbamate derivatives play a crucial role as intermediates in synthesizing biologically active compounds. For instance, they are instrumental in creating compounds like omisertinib (AZD9291), a notable example in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).
Study of Foldamer Structures
- Foldamer Research : A specific derivative of tert-butyl carbamate serves as a precursor in studying new classes of foldamer based on aza/α-dipeptide oligomerization. This area of research opens up new possibilities in understanding and synthesizing complex molecular structures (Abbas, Jamart Grégoire, Vanderesse, & Didierjean, 2009).
Transformations of Amino Protecting Groups
- Chemoselective Transformation : Research demonstrates the conversion of common amino protecting groups to tert-butyldimethylsilyl carbamates, which upon activation, react with various electrophiles. This insight is valuable in organic synthesis, particularly in the transformation of amino protecting groups (Sakaitani & Ohfune, 1990).
Synthesis of Functionalized Carbamates
- Functionalized Carbamate Synthesis : The research highlights processes for synthesizing functionalized carbamates using tert-butyl N-(chloromethyl)-N-methyl carbamate, revealing methods to create 1,2-aminoalcohol and other derivatives. Such findings are significant in developing new synthetic routes in organic chemistry (Guijarro, Ortiz, & Yus, 1996).
Asymmetric Synthesis of Amines
- Asymmetric Amine Synthesis : Tert-butyl derivatives are used in the asymmetric synthesis of amines, demonstrating their role as intermediates in producing a wide range of enantioenriched amines. This application is particularly relevant in the field of medicinal chemistry and drug design (Ellman, Owens, & Tang, 2002).
Propriétés
IUPAC Name |
tert-butyl N-[2-(3-aminopropyldisulfanyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2S2/c1-10(2,3)14-9(13)12-6-8-16-15-7-4-5-11/h4-8,11H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLRQRCRRGHDPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSSCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[2-(3-aminopropyldisulfanyl)ethyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

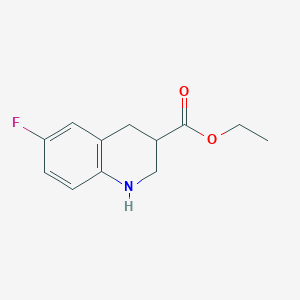
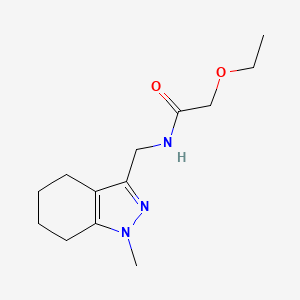
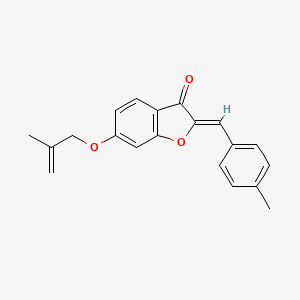
![(E)-N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2942681.png)
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide](/img/structure/B2942682.png)
![(Z)-methyl 2-(2-((3-butoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2942683.png)
![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2942686.png)

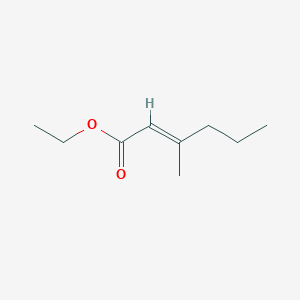
![5-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2942691.png)
![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2942693.png)

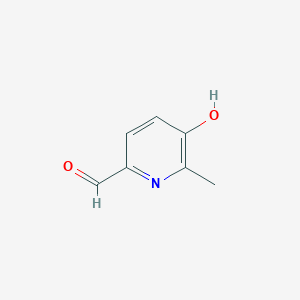
![Potassium;[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]-trifluoroboranuide](/img/structure/B2942698.png)